Oxacycloheptadec-8-en-2-one, (8Z)-
Description
Botanical Sourcing and Extraction Methodologies
Scientific studies have identified (8Z)-Oxacycloheptadec-8-en-2-one in several plant species. The methodologies for its extraction and isolation are tailored to the specific part of the plant in which it is found, such as seeds, bulbs, or leaves. These processes typically involve distillation or solvent extraction followed by advanced chromatographic techniques for purification.
The seeds of the ambrette plant, Abelmoschus moschatus (syn. Hibiscus abelmoschus L.), are the most historically significant and well-documented natural source of (8Z)-Oxacycloheptadec-8-en-2-one. researchgate.net The characteristic musky aroma of the seed oil is largely attributed to this compound.
Research into the composition of ambrette seed oil has employed methods such as gas chromatography-mass spectrometry (GC-MS) to identify its constituents. These analyses confirm that ambrettolide is a major component, with its concentration varying based on the seed's origin and the extraction method. For instance, one analysis reported ambrettolide as the second most abundant compound at 12.96%. researchgate.net Another study on oils from Vietnam found concentrations ranging from 3.0% to 5.5%. tandfonline.com
Extraction from the seeds is often performed using solid-liquid extraction with solvents like benzene or through Soxhlet extraction. scispace.com After the initial oil extraction, fatty acids are typically removed through freezing. The purification of ambrettolide from the concentrated oil is achieved using column chromatography, allowing for the isolation of the pure lactone. scispace.com
| Finding | Methodology | Reported Concentration | Source |
|---|---|---|---|
| Identified as the second major compound in seed oil. | Gas Chromatography-Mass Spectrometry (GC-MS) | 12.96% | researchgate.net |
| Quantified in seed oils from various Vietnamese provinces. | GC, GC/MS, 13C-NMR | 3.0-5.5% | tandfonline.com |
| Isolated from seed oil for characterization. | Solid-liquid extraction, Column Chromatography | Not specified | scispace.com |
Investigations into the chemical makeup of Zephyranthes candida, a member of the Amaryllidaceae family, have primarily focused on its alkaloid content, identifying compounds such as lycorine, haemanthamine, and trisphaeridine. socfindoconservation.co.idnih.govwikipedia.org However, a 2008 study expanded the known chemical profile of this plant significantly.
In this research, compounds were isolated from the whole plant of Zephyranthes candida using chromatographic techniques over a silica gel column, with structures elucidated by spectral methods. nih.gov Among the eight compounds identified was Ambrettolide, marking its first reported discovery in this plant. nih.gov This finding is notable as macrocyclic lactones are not commonly associated with the Amaryllidaceae family.
| Compound Name | Compound Type |
|---|---|
| (2S)-3',7-dihydroxy-4'-methoxyflavan | Flavan |
| beta-sitosterol | Phytosterol |
| stigmasta-5,22-dien-3beta-ol | Phytosterol |
| stigmasterol | Phytosterol |
| beta-daucosterin | Sterol Glycoside |
| Butylisobutyl phthalat | Phthalate |
| Heptacosane | Alkane |
| Ambrettolide | Macrocyclic Lactone |
The oil from the seeds of Nigella sativa, commonly known as black cumin, has been extensively analyzed for its chemical composition due to its wide use in traditional medicine and cuisine. Numerous studies employing techniques like High-Performance Liquid Chromatography (HPLC) and GC-MS have been conducted to identify its pharmacologically active components. nih.govnih.gov
The primary and most studied bioactive compounds in Nigella sativa oil are quinones, specifically thymoquinone, along with dithymoquinone, thymohydroquinone, and the related monoterpenoid thymol. nih.gov The fixed oil portion is rich in unsaturated fatty acids, including linoleic and oleic acids. Despite comprehensive chemical profiling in multiple studies, (8Z)-Oxacycloheptadec-8-en-2-one has not been reported as a constituent of Nigella sativa oil. nih.govnih.govcabidigitallibrary.orgkeypublishing.org
A 2019 study on the essential oil of Alluaudia procera leaves, a succulent plant from the Didiereaceae family, led to the identification of (8Z)-Oxacycloheptadec-8-en-2-one as a principal component. nih.gov The essential oil was obtained through hydrodistillation and subsequently analyzed by GC-MS.
The analysis revealed that macrocyclic lactones constituted the largest class of compounds in the oil (58.7%). (8Z)-Oxacycloheptadec-8-en-2-one, referred to as ambrettolide in the study, was the single most abundant compound, accounting for 18.1% of the total oil. nih.gov The research also identified four isomers of ambrettolide, which collectively make these C16 macrocyclic lactones the dominant feature of this plant's essential oil profile. This finding is particularly noteworthy as ambrettolide is considered rare among plant volatiles. nih.gov
| Compound | Percentage (%) |
|---|---|
| (Z)-Oxacycloheptadec-8-en-2-one | 18.1 |
| Ambrettolide Isomer 1 | 15.2 |
| Ambrettolide Isomer 2 | 10.8 |
| trans-Phytol | 8.0 |
| Ambrettolide Isomer 3 | 7.4 |
| Neophytadiene | 5.6 |
| Ambrettolide Isomer 4 | 3.8 |
Chenopodium formosanum, also known as Djulis or Taiwanese quinoa, has been investigated for its nutraceutical potential, with a focus on its hull and seed extracts. nih.govmdpi.com Research has centered on identifying compounds responsible for its notable antioxidant properties.
Analyses of these extracts have consistently identified a high content of phenolic compounds, flavonoids (such as rutin and kaempferol), and betalains. mdpi.comnih.gov Various extraction methods, including ethanol-based solvent extraction, have been optimized to maximize the yield of these antioxidant compounds. mdpi.comresearchgate.net However, across the available scientific literature detailing the phytochemical composition of Chenopodium formosanum hull extracts, there is no mention of the identification of (8Z)-Oxacycloheptadec-8-en-2-one or other macrocyclic lactones.
Biosynthetic Pathway Elucidation
The precise, fully elucidated biosynthetic pathway of (8Z)-Oxacycloheptadec-8-en-2-one within plants has not been definitively established. However, based on the biosynthesis of other plant-derived fatty acid molecules and lactones, a putative pathway can be outlined.
The synthesis begins with the de novo formation of long-chain fatty acids from acetyl-CoA precursors within the plant cell. aocs.org For a C16 lactone like ambrettolide, a C16 fatty acid, such as palmitic acid, or a C18 unsaturated fatty acid that undergoes chain shortening, is the likely starting point. The key steps to form the macrocyclic lactone are believed to involve:
ω-Hydroxylation : The terminal methyl carbon of the fatty acid chain is hydroxylated to form an ω-hydroxy fatty acid. This reaction is typically catalyzed by enzymes from the cytochrome P450 family. nih.gov
Desaturation : A double bond is introduced into the fatty acid chain at the appropriate position by a fatty acid desaturase (FAD) enzyme to create the unsaturation seen in ambrettolide. frontiersin.org
Lactonization : The ω-hydroxy fatty acid undergoes an intramolecular esterification reaction, where the terminal hydroxyl group attacks the carboxyl group, closing the ring and forming the large lactone structure. This process releases a molecule of water.
This pathway highlights the conversion of primary metabolites (fatty acids) into complex secondary metabolites like macrocyclic lactones, which serve various ecological functions for the plant.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8Z)-1-oxacycloheptadec-8-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h2,4H,1,3,5-15H2/b4-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIPUOMWGQAOIT-RQOWECAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCOC(=O)CCCCCC=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCOC(=O)CCCCC/C=C\CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881237 | |
| Record name | Musk | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
398.00 to 399.00 °C. @ 760.00 mm Hg | |
| Record name | (Z)-7-Hexadecen-1,16-olide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031086 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123-69-3 | |
| Record name | Ambrettolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Musk | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxacycloheptadec-8-en-2-one, (8Z)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Musk | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20881237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadec-7-en-16-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | OXACYCLOHEPTADEC-8-EN-2-ONE, (8Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095I377U8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (Z)-7-Hexadecen-1,16-olide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031086 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Synthesis Research
Total Synthesis Strategies
Total synthesis provides a reliable and scalable method for producing (8Z)-Oxacycloheptadec-8-en-2-one, also known as Ambrettolide, independent of natural sources. These strategies often involve intricate, multi-step reaction sequences to construct the large 17-membered ring with the correct stereochemistry.
Several distinct multi-step synthetic routes have been developed, often starting from readily available cyclic or acyclic precursors.
One notable process begins with 1,9-cyclohexadecadiene. google.com This method involves a sequence of chemical transformations:
Epoxidation: The starting diene is treated with a peracid, such as peracetic acid, to form 1,2,9,10-diepoxycyclohexadecane. google.com
Reduction: The resulting diepoxide is reduced, for instance with lithium aluminum hydride, to yield a mixture of cyclohexadecadiols. google.com
Oxidation: The diols are then oxidized using an agent like chromic acid to produce the corresponding hydroxy ketones. google.com
Lactonization and Dehydration: The hydroxy ketones are converted to hydroxy cyclohexadecanolides in the presence of a catalyst like boron trifluoride etherate. A final dehydration step, often using p-toluenesulfonic acid, yields a mixture of ambrettolide isomers, including the desired (8Z) form. google.com
Another successful total synthesis starts from phloionolic acid (threo-9,10,18-trihydroxyoctadecanoic acid), a compound that can be extracted from cork. psu.edursc.org This seven-stage synthesis demonstrates the conversion of a natural fatty acid into a high-value fragrance compound. psu.edursc.org Similarly, other approaches have achieved the synthesis of ambrettolide isomers through various cyclization and functional group manipulation strategies, highlighting the versatility of organic synthesis in accessing complex macrocycles. psu.edu
Table 1: Key Reactions in the Total Synthesis of Ambrettolide Isomers from 1,9-Cyclohexadecadiene
| Step | Reaction | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|---|
| 1 | Epoxidation | 1,9-Cyclohexadecadiene | Peracetic acid | 1,2,9,10-Diepoxycyclohexadecane | google.com |
| 2 | Reduction | 1,2,9,10-Diepoxycyclohexadecane | Reducing agent (e.g., LiAlH₄) | 1,8/1,9-Cyclohexadecadiol mixture | google.com |
| 3 | Oxidation | Cyclohexadecadiol mixture | Chromic acid | Hydroxy cyclohexadecanone (B1615262) mixture | google.com |
| 4 | Lactonization/Dehydration | Hydroxy cyclohexadecanone mixture | BF₃·etherate, p-toluenesulfonic acid | Ambrettolide isomer mixture | google.com |
The use of naturally derived long-chain fatty acids as starting materials presents an attractive and more sustainable approach to ambrettolide synthesis. Aleuritic acid (threo-9,10,16-trihydroxyhexadecanoic acid), a major component of shellac, has been extensively studied as a precursor. scentree.cozenodo.org
A synthesis starting from aleuritic acid involves several key steps:
Protection of the vicinal diol group.
Oxidative cleavage to form a shorter chain dicarboxylic acid monoester.
Reduction of the ester group to a primary alcohol.
A series of steps to convert the terminal carboxylic acid to an alcohol and the original terminal alcohol to a carboxylic acid, effectively swapping the functional groups.
Elimination reaction to create the double bond.
Final macrolactonization to yield the target molecule.
This pathway often leads to the (E)-isomer, known as isoambrettolide, but modifications can influence the stereochemical outcome. zenodo.org
The synthesis from phloionolic acid, derived from cork, is another prime example of this strategy. psu.edursc.org Researchers have successfully converted this trihydroxy fatty acid into both cis- and trans-ambrettolide through a high-yielding seven-step sequence, demonstrating that cork can be a viable commercial starting material. psu.edursc.org These methods leverage the existing carbon skeleton of the fatty acids, reducing the number of steps required to build the macrocyclic structure from scratch.
Chemoenzymatic and Biotechnological Approaches
In the quest for greener and more efficient manufacturing processes, researchers have turned to biocatalysis and fermentation. These methods offer high selectivity and operate under mild conditions, providing a sustainable alternative to traditional chemical synthesis.
Recent advancements have enabled the production of (8Z)-Oxacycloheptadec-8-en-2-one through microbial fermentation. This approach uses engineered microorganisms to convert simple feedstocks like sugars into complex molecules. acs.org For instance, a commercial product known as Ambrettolide HC Suprême is produced via a fermentation process. acs.org
Patented methods describe the use of specific fungal strains, such as the medicinal fungus Perenniporia robiniophila, to produce ambrettolide. google.com The process involves cultivating the fungus, either through artificial cultivation of the fruiting body or through industrial fermentation of its mycelium, followed by extraction and purification of the target compound. google.com This biological route is presented as a cost-effective and scalable alternative to both chemical synthesis and extraction from limited plant sources. google.com
Furthermore, patent literature details chemo-enzymatic methods that combine microbial production of omega-hydroxy unsaturated fatty acids from simple carbon feedstocks with subsequent chemical steps for cyclization. google.com This hybrid approach leverages the efficiency of microbial fatty acid synthesis to create advanced intermediates that are then converted into the final fragrance product. google.com
Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze esterification and transesterification reactions with high selectivity. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is particularly effective in catalyzing the formation of macrolactones. chemicalbook.com
CALB is employed in the intramolecular cyclization of ω-hydroxy fatty acids or the transesterification of their esters to produce (8Z)-Oxacycloheptadec-8-en-2-one. chemicalbook.com This enzymatic lactonization is highly efficient and avoids the need for harsh reagents or high dilution conditions often required in chemical macrolactonization to prevent polymerization. The enzyme's active site provides a template that favors the intramolecular reaction, leading to high yields of the desired macrocycle. The robustness and high enantioselectivity of CALB make it a valuable tool in the synthesis of chiral compounds and complex natural products. rsc.orgnih.gov The use of immobilized enzymes also allows for easy separation from the reaction mixture and reuse of the catalyst, further enhancing the sustainability of the process. nih.gov
Table 2: Comparison of Synthetic Approaches for Ambrettolide
| Methodology | Starting Material(s) | Key Advantages | Key Challenges | Reference |
|---|---|---|---|---|
| Total Synthesis | 1,9-Cyclohexadecadiene | Scalable, not reliant on natural sources | Multi-step, use of hazardous reagents | google.com |
| Total Synthesis | Aleuritic or Phloionolic Acid | Uses renewable feedstocks | Multi-step, potential supply volatility of starting material | psu.edursc.orgzenodo.org |
| Microbial Fermentation | Sugars, simple carbon sources | Sustainable, "natural" label potential | Strain development, optimization of fermentation conditions | acs.orggoogle.com |
| Lipase-Catalyzed Synthesis | ω-Hydroxy fatty acids/esters | High selectivity, mild conditions, reusable catalyst | Enzyme cost and stability, substrate availability | chemicalbook.com |
Explorations into Reaction Mechanisms and Selectivity
The stereochemistry of the double bond in the C16 ring is crucial for the olfactory properties of ambrettolide. The (8Z)-isomer is the naturally occurring and most desired form. Consequently, controlling the selectivity of its synthesis is a primary research focus.
In total synthesis routes, selectivity is often dictated by the reagents and reaction conditions. For example, the synthesis starting from phloionolic acid can yield both the cis ((Z)-isomer) and trans ((E)-isomer) products, which can be separated chromatographically. psu.edursc.org The choice of reagents in the elimination step that forms the double bond is critical for determining the Z/E ratio.
In chemoenzymatic approaches, the high stereoselectivity of enzymes is a major advantage. Lipases like CALB can exhibit a preference for specific substrate conformations, leading to the selective formation of one isomer. The mechanism of lipase-catalyzed lactonization involves the formation of an acyl-enzyme intermediate. The ω-hydroxy group of the same molecule then attacks the acyl-enzyme complex, leading to ring closure. The conformation of the substrate within the enzyme's active site tunnel is believed to be the determining factor for the high efficiency of macrocyclization over intermolecular polymerization.
Computational modeling studies have been used to understand the molecular basis for the interaction of different isomers with olfactory receptors. These studies show that the (8Z)-configuration allows for an optimal fit and interaction with key amino acid residues in the receptor's binding pocket, explaining its distinct musk scent. smolecule.com This underscores the importance of developing synthetic methods that can selectively produce the (8Z)-isomer.
Cyclization of Long-Chain Hydroxy Acids
The most direct and classical approach to synthesizing macrocyclic lactones is the intramolecular esterification of a long-chain ω-hydroxy acid. acs.org For (8Z)-Oxacycloheptadec-8-en-2-one, the corresponding precursor would be (8Z)-16-hydroxyhexadec-8-enoic acid. However, the direct cyclization of these seco-acids is generally inefficient due to unfavorable entropic and enthalpic factors. acs.org To overcome this, the reaction is typically performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization, which would otherwise lead to linear polyesters.
A crucial aspect of this methodology is the activation of the carboxylic acid group to facilitate the ring-closing lactonization. snnu.edu.cn Numerous methods have been developed to form a more electrophilic species from the carboxylic acid, which is then susceptible to attack by the terminal hydroxyl group. snnu.edu.cn This activation is often the key to achieving high yields in macrolactonization. Modern synthetic strategies often employ coupling agents to mediate this transformation effectively. snnu.edu.cn
One innovative approach utilizes renewable resources, such as olive oil, as a starting point for generating long-chain hydroxy acids or their ester derivatives. acs.orgnih.gov For instance, oleic acid, a major component of olive oil, can be transformed into precursors for macrocyclic lactones. nih.gov These precursors are then subjected to cyclization reactions to form the desired large-ring lactones. acs.orgnih.gov While many modern methods now rely on techniques like ring-closing metathesis, the fundamental strategy often still involves the cyclization of a linear precursor derived from a long-chain acid. nih.gov
Reagent-Based Methodologies in Macrocycle Formation
The success of macrolactonization often hinges on the choice of reagents used to promote the cyclization. These reagents can act as activating agents for the carboxylic acid or as dehydrating agents to drive the reaction equilibrium toward the product.
Trimethyl Orthoformate
Trimethyl orthoformate, HC(OCH₃)₃, is a versatile reagent in organic synthesis, primarily used for forming methyl ethers and acetals. wikipedia.org In the context of macrolactonization, its principal role is that of an effective water scavenger. orgsyn.orgresearchgate.net The intramolecular esterification of a hydroxy acid produces one equivalent of water. According to Le Chatelier's principle, the removal of this water byproduct shifts the reaction equilibrium towards the formation of the lactone, thereby increasing the yield. Trimethyl orthoformate reacts with the generated water to produce methanol (B129727) and methyl formate, which are typically volatile and easily removed from the reaction mixture. orgsyn.org This dehydrating property is particularly useful in driving esterification reactions to completion. wikipedia.org Additionally, it can be used in the formation of acetals, which can serve as protecting groups or as part of a more complex cyclization strategy. orgsyn.orgresearchgate.netrsc.org
Diacetyl Oxide (Acetic Anhydride)
While "diacetyl oxide" is not a standard chemical name, it likely refers to acetic anhydride (B1165640), (CH₃CO)₂O, which is formally the anhydride of two acetic acid molecules. Acetic anhydride is a classic reagent used in macrolactonization via the formation of a mixed anhydride intermediate. acs.org In this method, the ω-hydroxy acid reacts with acetic anhydride to form a mixed anhydride. This process significantly increases the electrophilicity of the carbonyl carbon of the original carboxylic acid, rendering it highly activated for intramolecular attack by the hydroxyl group. acs.org This activation strategy is one of the foundational methods for promoting the cyclization of seco-acids to form macrocyclic lactones. acs.org
| Reagent | Formula | Primary Role in Macrolactonization | Mechanism of Action |
| Trimethyl Orthoformate | HC(OCH₃)₃ | Dehydrating Agent / Water Scavenger | Reacts with water byproduct to form methanol and methyl formate, driving the esterification equilibrium forward. wikipedia.orgorgsyn.org |
| Acetic Anhydride | (CH₃CO)₂O | Carboxylic Acid Activation | Forms a highly reactive mixed anhydride intermediate, which readily undergoes intramolecular cyclization. acs.org |
Stereoselective Synthesis of the (8Z)-Isomer
The biological activity and olfactory properties of many complex molecules are highly dependent on their stereochemistry. For Oxacycloheptadec-8-en-2-one, the geometry of the double bond is critical, with the (8Z)-isomer (also known as Ambrettolide) being the most desired for its characteristic musk odor. smolecule.com Therefore, achieving high stereoselectivity in the synthesis is a primary goal.
A powerful and widely used method for constructing macrocycles with specific double bond geometry is Ring-Closing Metathesis (RCM) . acs.orgnih.gov This reaction utilizes transition metal catalysts, most commonly based on ruthenium (e.g., Grubbs' catalysts), to form a new double bond between two existing terminal alkenes within the same molecule, closing the ring. acs.org The synthesis of (8Z)-Oxacycloheptadec-8-en-2-one via RCM would start with a diene precursor, specifically an ester of a long-chain diene alcohol and diene carboxylic acid, which is then cyclized. nih.gov The stereoselectivity (Z vs. E) of the newly formed double bond can be influenced by several factors, including the choice of catalyst, the solvent, and the structure of the acyclic diene precursor. While many RCM reactions tend to favor the more thermodynamically stable E-isomer, specific Z-selective catalysts have been developed to address this challenge.
Other strategies for stereoselective synthesis include:
Wittig Olefination and its Variants: The Wittig reaction and related olefination methods can be used to form the C=C double bond. Z-selective versions of these reactions, such as the use of unstabilized ylides under salt-free conditions, can be employed to install the (Z)-double bond before the ring-closing step. researchgate.net
Alkyne Reduction: A synthetic route can be designed to incorporate an alkyne at the desired position (C8-C9). Subsequent partial reduction of the alkyne to a cis-alkene, typically using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), can stereoselectively generate the (Z)-double bond. The lactone ring can be formed either before or after this reduction step.
Utilizing Natural Precursors: Sometimes, starting materials that already contain a (Z)-double bond at the correct position can be sourced from nature. nih.gov For example, oleic acid has a (Z)-double bond which can be preserved and incorporated into the final macrocyclic structure through careful synthetic planning.
Achieving high stereoselectivity in the synthesis of the (8Z)-isomer remains a key area of research, with RCM being a particularly prominent and versatile tool in the modern synthetic chemist's arsenal. researchgate.net
Chemical Transformation and Derivatization Research
Olefinic Bond Reactivity Studies
The carbon-carbon double bond at the 8-position is a key site for transformations, allowing for the saturation of the ring or the introduction of new functional groups.
The conversion of the unsaturated (8Z)-oxacycloheptadec-8-en-2-one to its saturated counterpart, oxacycloheptadecan-2-one (dihydroambrettolide), is a standard yet important transformation. This reaction is typically achieved through catalytic hydrogenation. The optimization of this process involves selecting appropriate catalysts and conditions to achieve high yield and selectivity, ensuring the double bond is reduced without unintentionally opening the lactone ring.
Commonly, this is achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen gas atmosphere. The reaction's efficiency is dependent on factors like hydrogen pressure, temperature, and choice of solvent. The goal is to achieve complete saturation of the C=C bond while preserving the ester functionality.
| Catalyst | Reagent | Product | Significance |
| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Oxacycloheptadecan-2-one | Standard, efficient saturation of the olefin. |
| Platinum(IV) Oxide (PtO₂) | Hydrogen (H₂) | Oxacycloheptadecan-2-one | Alternative catalyst for complete reduction. |
This interactive table summarizes common catalytic systems for the hydrogenation of (8Z)-oxacycloheptadec-8-en-2-one.
Lactone Ring Functionalization and Stability Analysis
The lactone group is the second major site for chemical modification. uomustansiriyah.edu.iq These reactions typically involve the carbonyl carbon and can lead to ring-opening or modification of the carbonyl group itself. uomustansiriyah.edu.iqlibretexts.org The stability of the large 16-membered ring often influences the feasibility and outcome of these transformations. youtube.com
The oxidation of a lactone's carbonyl group is not a common transformation, as ketones and esters are already in a relatively high oxidation state. vanderbilt.edulibretexts.org However, specific reagents can target adjacent positions or induce ring cleavage. The Baeyer-Villiger oxidation, which converts ketones to esters, is a well-known oxidation reaction involving a carbonyl group. libretexts.org While (8Z)-oxacycloheptadec-8-en-2-one is already a lactone, related oxidative studies on macrocyclic ketones provide insight into potential pathways. ubc.ca For instance, oxidation at the α-carbon (the carbon adjacent to the carbonyl) could be explored using strong bases to form an enolate, followed by an electrophilic oxygen source. Direct oxidation of the carbonyl group itself is generally energetically unfavorable without ring opening. khanacademy.org
The reduction of the lactone functional group offers a direct pathway to other important molecules. Unlike hydrogenation which targets the C=C bond, powerful reducing agents are required to reduce the ester functionality. The use of strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), can open the lactone ring to produce the corresponding diol. This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by a second hydride addition after the ring opens, ultimately yielding 1,16-dihydroxyheptadec-8-ene upon acidic workup.
| Reagent | Product | Transformation |
| Lithium Aluminum Hydride (LiAlH₄) | Heptadec-8-ene-1,16-diol | Complete reduction and ring-opening of the lactone. |
| Diisobutylaluminium Hydride (DIBAL-H) | (Z)-16-hydroxyheptadec-8-enal | Partial reduction to a lactol (cyclic hemiacetal), which exists in equilibrium with the ring-opened hydroxy aldehyde. |
This interactive table outlines the outcomes of reducing (8Z)-oxacycloheptadec-8-en-2-one with different reagents.
The ester linkage in the lactone is susceptible to nucleophilic acyl substitution, which typically results in the opening of the macrocyclic ring. libretexts.orgmasterorganicchemistry.comvanderbilt.edu This class of reactions involves a nucleophile attacking the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that then collapses, expelling the alkoxide portion of the ring as a leaving group. libretexts.org
A classic example is saponification, where the lactone is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the sodium salt of the corresponding hydroxy carboxylic acid, (Z)-16-hydroxyheptadec-8-enoic acid. uomustansiriyah.edu.iq Subsequent acidification protonates the carboxylate. Other nucleophiles, such as ammonia (B1221849) or primary amines, can be used in aminolysis reactions to produce the corresponding amides. vanderbilt.edu These reactions effectively break the cyclic structure to yield linear, bifunctional molecules. uomustansiriyah.edu.iqbyjus.com
Synthesis of Structural Analogues and Derivatives for Biological Screening
The modification of (8Z)-oxacycloheptadec-8-en-2-one to create structural analogues is an area of research driven by the search for new compounds with enhanced or novel biological activities. nih.govnih.gov While Ambrettolide is known for its fragrance, its derivatives are screened for other potential applications, such as antimicrobial or pheromonal activities. ncats.io
Synthetic strategies may involve:
Modifying the Ring Size: Synthesis of macrolactones with more or fewer atoms in the ring to study the structure-activity relationship.
Altering the Olefin Position and Geometry: Shifting the double bond to other positions or synthesizing the E-isomer to investigate how geometry affects biological interactions.
Introducing New Functional Groups: Using the reactions described above—such as reduction to the diol followed by further functionalization, or ring-opening to the hydroxy acid—to create a library of derivatives. For example, the resulting diol from reduction can be used to synthesize polyesters or ethers.
These analogue libraries are then subjected to biological screening to evaluate their potential as new therapeutic agents, agricultural chemicals, or perfumery ingredients. nih.gov
Biological Activity and Pharmacological Research
Antimicrobial Activity Studies
Research indicates that (8Z)-Oxacycloheptadec-8-en-2-one possesses antimicrobial properties against certain bacteria and fungi. smolecule.com These characteristics suggest its potential utility in various applications, including as a preservative in cosmetic formulations.
Studies have been conducted on the antibacterial effects of this compound. Notably, research on ambrette seed oil, in which (8Z)-Oxacycloheptadec-8-en-2-one (ambrettolide) is a significant constituent (12.96%), demonstrated a satisfactory inhibitory effect against several bacteria. givaudan.com At a concentration of 18 mg/ml, the oil showed efficacy against both Bacillus subtilis and Staphylococcus aureus. givaudan.com
Antibacterial Activity of Ambrette Seed Oil (12.96% Ambrettolide)
| Bacterial Strain | Concentration | Outcome |
|---|---|---|
| Bacillus subtilis | 18 mg/ml | Satisfactory Inhibition givaudan.com |
| Staphylococcus aureus | 18 mg/ml | Satisfactory Inhibition givaudan.com |
| Enterococcus faecalis | 18 mg/ml | Satisfactory Inhibition givaudan.com |
While general antimicrobial activity for (8Z)-Oxacycloheptadec-8-en-2-one has been noted in scientific literature, including against fungi, specific and detailed studies evaluating its efficacy against particular fungal species are not extensively documented. smolecule.com Interestingly, the compound itself can be produced from the medicinal fungus Perenniporia robiniophila. google.com
Endocrine System Modulation Research
The potential for fragrance ingredients to interact with the endocrine system is a subject of ongoing research. Synthetic musks, as a broad category, have been investigated for such effects. chemicalbook.com
Research into musk compounds has indicated some interaction with the endocrine system. Specifically, certain musk compounds, including the macrocyclic musk ambrettolide, have been found to stimulate the secretion of 17β-estradiol. nih.gov It is important to distinguish (8Z)-Oxacycloheptadec-8-en-2-one, a macrocyclic musk, from other classes like nitromusks (e.g., Musk Ambrette), which have been more strongly associated with endocrine-disrupting properties and are subject to restrictions. scentspiracy.comncats.io
Olfactory Receptor Interaction and Sensory Biology
The characteristic musk odor of (8Z)-Oxacycloheptadec-8-en-2-one is a result of its specific interactions with human olfactory receptors. Its molecular structure and stereochemistry are key determinants of its potent sensory properties. smolecule.com
The perception of musk odors is mediated by a small number of specific olfactory receptors (ORs). thegoodscentscompany.com (8Z)-Oxacycloheptadec-8-en-2-one has been identified as a ligand for the human olfactory receptor OR5AN1. smolecule.comnih.gov Computational modeling and experimental studies have shown that OR5AN1 has a high binding affinity for macrocyclic musks like ambrettolide. smolecule.com
The stereochemical configuration of the molecule is critical for this interaction. The (8Z)-isomer, ambrettolide, demonstrates a significantly higher binding affinity and a more potent musk scent compared to its (8E)-isomer. smolecule.com This specificity is due to the precise fit of the (8Z)-isomer within the receptor's binding pocket, which is located between transmembrane domains. smolecule.com Molecular modeling suggests that the (8Z)-configuration enables the lactone carbonyl group to form an optimal hydrogen bond with the amino acid residue Tyr260 in the OR5AN1 receptor, while also maximizing hydrophobic interactions. smolecule.com
In contrast, another human musk receptor, OR1A1, responds prominently to nitromusks but shows only a weak or negligible response to macrocyclic musks like (8Z)-Oxacycloheptadec-8-en-2-one. smolecule.comnih.gov This differential selectivity highlights the sophisticated molecular mechanisms that govern odor perception. smolecule.com
Olfactory Receptor Interaction Profile
| Compound | Olfactory Receptor | Binding/Activation | Key Findings |
|---|---|---|---|
| (8Z)-Oxacycloheptadec-8-en-2-one | OR5AN1 | High-affinity binding and activation smolecule.comnih.gov | The (8Z)-isomer shows significantly higher affinity than the (8E)-isomer due to optimal positioning for hydrogen bonding with Tyr260. smolecule.com |
| (8Z)-Oxacycloheptadec-8-en-2-one | OR1A1 | Weak or negligible response smolecule.comnih.gov | This receptor shows preferential activation by nitromusks. smolecule.comnih.gov |
G-Protein Coupled Receptor (GPCR) Activation Pathways
The perception of odorants like (8Z)-Oxacycloheptadec-8-en-2-one is initiated by their interaction with olfactory receptors (ORs), which belong to the large family of Class A G-protein coupled receptors (GPCRs). smolecule.comnih.gov The activation of these receptors is an allosteric process that connects the binding of a ligand to the recruitment of an intracellular G-protein. nih.gov This process is characterized by a significant conformational change in the receptor, notably the outward movement of transmembrane helix 6 (TM6). nih.gov This movement establishes a direct link between the ligand-binding pocket at the extracellular side and the G-protein coupling region on the intracellular side, initiating the signal transduction cascade. nih.gov
Research has identified a common activation pathway involving numerous residue pairs that is conserved across many Class A GPCRs, unifying key structural motifs responsible for signal transmission. nih.gov While specific studies on the complete activation pathway for (8Z)-Oxacycloheptadec-8-en-2-one are detailed, its function is understood within this general framework of GPCR activation.
Elucidation of Signal Transduction in Olfactory Perception
The stereochemistry of Oxacycloheptadec-8-en-2-one is critical for its interaction with olfactory receptors and the subsequent signal transduction. The (8Z)-isomer, Ambrettolide, exhibits a significantly higher binding affinity and a more potent musk odor compared to its (8E)-isomer. smolecule.com This stereochemical selectivity highlights the precise structural fit required for effective receptor-ligand interactions within the olfactory system.
Computational modeling studies have provided insights into the molecular basis for this selectivity. For the human olfactory receptor OR5AN1, the (8Z)-configuration of the molecule allows for an ideal positioning of its lactone carbonyl group to form a hydrogen bond with the amino acid residue Tyrosine-260 (Tyr260) in the receptor's binding pocket. smolecule.com This optimal positioning also maximizes hydrophobic contacts with surrounding aromatic residues, leading to stable binding and robust receptor activation. smolecule.com In contrast, the (8E)-isomer adopts a more linear conformation that results in a less favorable binding geometry, leading to weaker interaction and reduced receptor activation. smolecule.com This specific molecular interaction is the foundational event in the signal transduction pathway that results in the perception of its characteristic musk scent.
Pharmacokinetic and Metabolic Pathway Research
Investigations into the metabolic fate of (8Z)-Oxacycloheptadec-8-en-2-one are crucial for understanding its behavior in biological systems.
Biotransformation Studies and Metabolite Identification
(8Z)-Oxacycloheptadec-8-en-2-one is known to undergo biotransformation within biological systems. smolecule.com Its presence in the Human Metabolome Database (HMDB) suggests it is a recognized compound in human metabolic pathways. nih.gov
Research into its metabolic pathways has also explored biotechnological production methods. One notable study demonstrated the preparation of Ambrettolide through the biotransformation capabilities of the medicinal fungus Perenniporia robiniophila. google.com This method involves the culture of the fungus, followed by extraction and purification of the target compound, presenting a potential alternative to chemical synthesis or extraction from plant sources. google.com While detailed metabolite identification in humans from publicly available literature is limited, the potential for metabolism is clearly recognized.
Impact on Bioavailability and Efficacy
The biotransformation of (8Z)-Oxacycloheptadec-8-en-2-one can influence its bioavailability and efficacy. smolecule.com In the context of its primary application as a fragrance, "efficacy" refers to its olfactory performance, including the intensity, character, and longevity of its scent. chemicalbull.commedium.com As a fixative, its ability to prolong the presence of a fragrance is a key measure of its effectiveness. thegoodscentscompany.compellwall.com
Any metabolic process that alters the structure of the molecule, such as hydrogenation of the double bond or hydrolysis of the lactone ring, would likely change its olfactory profile and volatility. This alteration would directly impact its efficacy as a fragrance ingredient. Therefore, understanding its metabolic stability is essential for predicting its performance and ensuring a long-lasting and consistent scent in formulations.
In Silico Pharmacological Screening and Computational Studies
Computational tools are valuable for predicting the physicochemical and pharmacokinetic properties of molecules like (8Z)-Oxacycloheptadec-8-en-2-one.
Drug-Likeness Profiling and Prediction
Drug-likeness profiling assesses whether a compound possesses properties that would make it a likely candidate for an oral drug. A common framework for this assessment is Lipinski's Rule of Five. The rule states that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria:
Molecular weight (MW) ≤ 500 Da
LogP (a measure of lipophilicity) ≤ 5
Hydrogen bond donors (HBD) ≤ 5
Hydrogen bond acceptors (HBA) ≤ 10
The computed properties for (8Z)-Oxacycloheptadec-8-en-2-one are evaluated against these criteria in the table below.
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 252.39 | ≤ 500 | Yes |
| XLogP3 (Lipophilicity) | 5.5 | ≤ 5 | No (Slight Violation) |
| Hydrogen Bond Donor Count | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptor Count | 2 | ≤ 10 | Yes |
Data sourced from PubChem. nih.govnih.gov
Based on this in silico analysis, (8Z)-Oxacycloheptadec-8-en-2-one adheres to most of Lipinski's rules, with only a slight violation in the lipophilicity (LogP) value. This profile suggests that the molecule possesses physicochemical properties that are generally favorable for biological activity.
Disease-Specific Therapeutic Potential Research
Research into the therapeutic potential of natural and synthetic compounds frequently employs cancer cell lines to screen for cytotoxic and apoptotic effects. The human promyelocytic leukemia cell line, HL-60, is a well-established and widely used model for studying the mechanisms of anticancer agents, particularly for acute myeloid leukemia (AML). nih.govnih.govnih.gov This cell line is derived from a patient with acute promyelocytic leukemia and serves as a valuable in vitro system to assess drug-induced apoptosis, cell cycle arrest, and other cellular responses. nih.govnih.gov
While macrocyclic compounds as a class have been explored for potential anticancer properties, specific studies detailing the cytotoxic or apoptotic activity of (8Z)-Oxacycloheptadec-8-en-2-one against HL-60 or its resistant sub-line, HL60R, are not found in the reviewed scientific literature. Research on other agents, however, demonstrates the utility of this model. For instance, studies have shown that compounds like arsenic trioxide and various natural product extracts can induce a dose- and time-dependent reduction in the viability of HL-60 cells, often through the induction of apoptosis. nih.govnih.gov Such studies typically measure cell viability (e.g., via MTT assay), morphological changes consistent with apoptosis, and the expression of key regulatory proteins like caspases and members of the Bcl-2 family. nih.govnih.gov
In vivo models are essential for investigating the anti-inflammatory potential of novel compounds. One of the most common and rapid screening methods is the mouse ear edema model, where inflammation is induced by the topical application of an irritant such as arachidonic acid (AA), 12-O-tetradecanoylphorbol-13-acetate (TPA), or xylene. nih.govnih.govnih.gov This model mimics the acute inflammatory response, characterized by fluid accumulation (edema), vasodilation, and the infiltration of immune cells like neutrophils. nih.gov The effectiveness of a potential anti-inflammatory agent is quantified by its ability to reduce the swelling of the ear tissue compared to a control group. nih.govresearchgate.net
Although this model is widely used to evaluate natural and synthetic compounds, research specifically investigating the anti-inflammatory effect of (8Z)-Oxacycloheptadec-8-en-2-one using an ear edema model is not available in the public scientific literature. Studies on other substances, such as plant extracts, have successfully used this model to demonstrate dose-dependent inhibition of edema and to investigate underlying mechanisms, such as the inhibition of inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase, or the modulation of pro-inflammatory cytokines. nih.govnih.gov
| Ear Edema Inducer | Typical Mechanism | Measured Endpoint |
|---|---|---|
| Arachidonic Acid (AA) | Substrate for cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to inflammatory mediators. nih.gov | Inhibition of edema formation, reduction of myeloperoxidase (MPO) activity (neutrophil marker). nih.gov |
| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | Activates protein kinase C, leading to a strong inflammatory response. nih.gov | Reduction in ear swelling and putrescine levels. nih.gov |
| Xylene | Causes irritation and increases capillary permeability, leading to fluid leakage and edema. nih.govresearchgate.net | Reduction in ear thickness over time. nih.govresearchgate.net |
The mosquito Culex pipiens is a significant vector for various human and animal diseases, including West Nile virus and filariasis. nih.govmdpi.com The control of mosquito populations at the larval stage is a primary strategy for preventing disease transmission. nih.gov This has led to extensive research into larvicidal agents, with a growing focus on finding effective and environmentally safe alternatives to synthetic insecticides. nih.gov
A wide range of substances, including botanical extracts, essential oils, and microbial insecticides like Bacillus thuringiensis israelensis (Bti), have been evaluated for their larvicidal efficacy against C. pipiens. nih.govmdpi.comresearchgate.net Standard laboratory bioassays, often following World Health Organization (WHO) protocols, are used to determine the lethal concentration (e.g., LC₅₀) of a compound required to kill a certain percentage of larvae over a specific time period, typically 24 or 48 hours. mdpi.comresearchgate.net
Despite the broad search for novel larvicides, specific studies evaluating the efficacy of (8Z)-Oxacycloheptadec-8-en-2-one against the larvae of Culex pipiens are not documented in the reviewed scientific literature. Research in this area continues to explore diverse chemical scaffolds, with some studies showing that certain heterocyclic compounds and plant-derived phytochemicals can exhibit potent larvicidal activity at low concentrations. nih.govnih.govekb.eg
Structure Activity Relationship Sar and Structure Odor Relationship Sor Studies
Correlating Structural Features with Biological Responses
The biological responses to (8Z)-Oxacycloheptadec-8-en-2-one are intrinsically linked to its molecular structure. Research into its olfactory effects has identified key structural components that are crucial for its characteristic musk odor. The interaction with human olfactory receptors, such as OR5AN1, is a primary determinant of its scent profile. researchgate.netnih.gov
Computational modeling has revealed that the lactone carbonyl group of (8Z)-Oxacycloheptadec-8-en-2-one plays a pivotal role in binding to olfactory receptors. researchgate.net It is thought to form a hydrogen bond with the tyrosine residue Tyr260 within the binding pocket of the OR5AN1 receptor. researchgate.netsmolecule.com This interaction, coupled with hydrophobic interactions with surrounding aromatic residues like phenylalanine, stabilizes the molecule within the receptor, leading to the perception of its musk scent. researchgate.netnih.govsmolecule.com
Beyond its olfactory properties, ambrettolide is a major component of ambrette seed oil, which has demonstrated antimicrobial activity. researchgate.netnih.gov Studies on the essential oil of Abelmoschus moschatus, containing a significant percentage of ambrettolide, have shown inhibitory effects against various bacteria. researchgate.netnih.gov The hydrophobicity of the macrocyclic structure is believed to contribute to this by disrupting the bacterial cell membrane. nih.gov
Table 1: Antimicrobial Activity of Ambrette Seed Oil This table is based on data from studies on the essential oil of Abelmoschus moschatus, where (8Z)-Oxacycloheptadec-8-en-2-one is a major constituent.
| Microorganism | Test Type | Result | Reference |
| Staphylococcus aureus | Well diffusion assay | Active | nih.gov |
| Bacillus subtilis | Well diffusion assay | Satisfactory inhibitory effect | nih.gov |
| Enterococcus faecalis | Well diffusion assay | Satisfactory inhibitory effect | nih.gov |
| Pseudomonas aeruginosa | Well diffusion assay | Less active | nih.gov |
Note: Specific MIC (Minimum Inhibitory Concentration) values for pure (8Z)-Oxacycloheptadec-8-en-2-one are not extensively documented in the reviewed literature; the data reflects the activity of the essential oil as a whole.
Isomeric Effects on Biological Activity and Olfactory Properties
The geometry of the double bond in oxacycloheptadec-8-en-2-one has a profound impact on its biological activity and olfactory characteristics. The naturally occurring and most potent musk isomer is the (Z)-isomer, also known as ambrettolide. smolecule.com
Comparative studies have shown that the (8Z)-isomer exhibits a significantly more potent musk odor compared to its (8E)-isomer counterpart. smolecule.com This difference is attributed to the specific conformational shape of the (8Z)-isomer, which allows for an optimal fit within the binding site of the human olfactory receptor OR5AN1. researchgate.netsmolecule.com The more extended conformation of the (8E)-isomer is believed to result in a suboptimal binding geometry, leading to a weaker odor perception. researchgate.net Interestingly, some commercial ambrettolide used in perfumery is a racemic mixture of the (Z) and (E) isomers, with some sources suggesting their smells are similar. scentree.co
The conformational flexibility of the large macrocyclic ring is a critical factor. The specific "horseshoe" bend imparted by the (Z)-double bond is considered crucial for the characteristic musk odor. google.com This highlights the high degree of stereochemical selectivity of the olfactory receptors involved in musk perception.
Table 2: Isomeric and Structural Effects on Olfactory Properties
| Compound/Isomer | Key Structural Feature | Olfactory Profile | Reference |
| (8Z)-Oxacycloheptadec-8-en-2-one | cis (Z) double bond at C8 | Potent, fine musk odor | smolecule.com |
| (8E)-Oxacycloheptadec-8-en-2-one | trans (E) double bond at C8 | Weaker musk odor | researchgate.net |
| Thia-analog of Ambrettolide | Sulfur atom replacing the (Z)-double bond | Resembles ambrettolide but "more green-mossy", lower odor threshold | illinois.edu |
| Alkyne Analogs | Triple bond at various positions | Only slightly musky | illinois.edu |
Rational Design of Bioactive Analogues
The quest for novel fragrance ingredients with desirable musk characteristics has led to the rational design and synthesis of analogues of (8Z)-Oxacycloheptadec-8-en-2-one. These efforts are guided by the structure-odor relationships established for macrocyclic musks. Key strategies include modifying the ring size, introducing or repositioning functional groups, and replacing carbon atoms with heteroatoms. illinois.edu
One approach involves the replacement of the double bond with other chemical moieties. For instance, replacing the (Z)-double bond of ambrettolide with a sulfur atom resulted in a compound with a musk-like odor, albeit with different nuances, described as "more green-mossy". illinois.edu Conversely, the introduction of a triple bond in the macrocyclic ring has been found to significantly diminish the musk character. illinois.edu
The synthesis of various keto-lactones and their derivatives has also been explored. While the initial oxo-lactones did not possess a musky odor, subsequent conversion to exo-methylene lactones and their endocyclic isomers yielded compounds with intense musk scents. illinois.edu These studies underscore the principle that even minor structural modifications can profoundly alter the olfactory properties of these macrocyclic compounds.
The synthesis of ambrettolide and its isomers has been approached through various routes, including the intramolecular esterification of hydroxy acids and ring-closing metathesis, often starting from precursors like aleuritic acid or through chemo-enzymatic processes. acs.orglookchem.comrsc.orggoogle.com These synthetic endeavors are crucial for producing these valuable fragrance compounds and for creating novel analogues with potentially superior olfactory characteristics. researchgate.net
Sustainability and Environmental Research Perspectives
Eco-Friendly Synthesis Approaches
The demand for sustainably sourced and produced fragrance ingredients has driven research into greener synthesis methods for Ambrettolide. deascal.com Traditional methods have relied on both natural extraction and chemical synthesis.
Natural extraction from the seeds of the ambrette plant (Abelmoschus moschatus) is the original source of Ambrettolide. chemicalbull.comdeascal.com However, this method faces challenges related to inconsistent supply and high cost, prompting the development of synthetic routes. deascal.comacs.org
Chemical synthesis offers greater control and scalability but traditionally involves multi-step processes using starting materials like fatty acids or their derivatives. deascal.comsmolecule.com More recently, the focus has shifted towards greener chemistry principles.
A significant advancement is the use of biotechnology. youtube.com White biotechnology, which utilizes microbial fermentation, presents a promising eco-friendly alternative. youtube.comperfumerflavorist.com This approach uses renewable feedstocks, such as sugars, to produce the desired macrocyclic musk lactone through an efficient combination of fermentation and downstream chemical processing. youtube.com This method is described as adhering to green chemistry principles and offers a scalable and sustainable supply chain. youtube.compellwall.com One such process, developed by ACS International, results in a product with 100% renewable carbon content, avoiding the use of petroleum-based materials. pellwall.com
Another approach has been semi-synthesis starting from aleuritic acid, which is sourced from shellac produced by the lac bug. acs.org However, this supply chain is considered complicated and volatile. acs.org To address this, a collaboration between Aroma Chemical Services International (ACSI) and REG Life Sciences utilized a microbial platform for the hydroxylation of unsaturated fatty acids, leading to a renewable and vegan-friendly version of Ambrettolide. acs.org
These biotechnological and green chemistry approaches represent a significant move towards more sustainable and environmentally responsible production of (8Z)-Oxacycloheptadec-8-en-2-one.
Environmental Fate and Impact Studies
(8Z)-Oxacycloheptadec-8-en-2-one belongs to the broader class of macrocyclic lactones (MLs). nih.gov The environmental fate and impact of MLs have been a subject of study, primarily due to their extensive use in veterinary medicine and agriculture. nih.govsemanticscholar.org
Macrocyclic lactones, in general, are known for their persistence in the environment, particularly in soil and livestock feces. nih.govsemanticscholar.org Their physical and chemical properties determine their environmental distribution. nih.gov Due to their low vapor pressure, avermectins, a class of MLs, are unlikely to volatilize into the atmosphere. nih.govsemanticscholar.org
Studies on the environmental impact of MLs have often focused on their effects on non-target organisms. nih.gov A key concern is their potential impact on invertebrates, especially the larval stages. nih.govsemanticscholar.org For instance, MLs excreted in the feces of treated livestock can affect coprophagous insects that are crucial for dung degradation. apvma.gov.au Research has shown that while treatment with some MLs can reduce larval numbers of these insects, there is no evidence of long-term adverse effects on dung degradation or the accumulation of dung on pastures. apvma.gov.au
The biodegradability of fragrance ingredients is a key aspect of their environmental profile. (8Z)-Oxacycloheptadec-8-en-2-one is noted to be biodegradable. specialchem.com Biodegradation is the breakdown of organic matter by microorganisms and is a primary removal process for organic chemicals in the environment. givaudan.com
While much of the research on the environmental impact of MLs has been driven by their use as veterinary parasiticides, the increasing use of macrocyclic musks like Ambrettolide in consumer products necessitates a continued focus on their environmental fate and potential effects. nih.gov
Sustainable Sourcing and Production Optimization
The fragrance industry is increasingly prioritizing sustainability, which encompasses responsible sourcing and production optimization. acs.org For (8Z)-Oxacycloheptadec-8-en-2-one, this has led to a shift from traditional sourcing methods to more sustainable alternatives.
The original natural source, ambrette seeds, while providing a highly valued fragrance, presents challenges in terms of sustainability and consistent supply. chemicalbull.comacs.org This has driven the industry towards synthetic and bio-based production methods that offer greater reliability and a reduced environmental footprint. chemicalbull.comdeascal.com
The development of synthetic routes allows for greater control over the purity and consistency of the final product. deascal.com More importantly, the advent of biotechnological manufacturing, often referred to as white biotechnology, has revolutionized the production of macrocyclic musks. youtube.comperfumerflavorist.com
Companies are now able to produce Ambrettolide from readily available and renewable feedstocks like sugars. youtube.com This bio-based approach not only ensures a stable supply but also aligns with the principles of green chemistry by utilizing environmentally friendly processes. youtube.comperfumerflavorist.com This shift towards fermentation-derived ingredients is seen as a way to serve larger markets than is possible with naturally derived products, with the potential for scalability by simply increasing production capacity. acs.org
Furthermore, these modern manufacturing processes are being optimized to be more cost-effective and to adhere to eco-friendly lifecycle management of fragrance and flavor ingredients. youtube.com The goal is to create a fully sustainable supply chain, from the raw materials to the final product, that meets the growing consumer demand for eco-friendly products. chemicalbull.com
Below is an interactive data table summarizing the different sourcing and synthesis methods for (8Z)-Oxacycloheptadec-8-en-2-one.
Table 1. Sourcing and Synthesis Methods for (8Z)-Oxacycloheptadec-8-en-2-one
| Method | Starting Material | Key Characteristics | Sustainability Considerations |
|---|---|---|---|
| Natural Extraction | Ambrette Seeds (Abelmoschus moschatus) | Traditional source, provides a rich and complex fragrance profile. chemicalbull.comdeascal.com | Inconsistent supply, high cost, potential for over-harvesting. deascal.comacs.org |
| Chemical Synthesis | Fatty acids or their derivatives | Offers high control over purity and consistency, scalable production. deascal.comsmolecule.com | Can involve multi-step processes and reliance on non-renewable starting materials. |
| Semi-synthesis | Aleuritic acid (from shellac) | Provides a route to iso-ambrettolide. acs.org | Supply chain can be complex and volatile, dependent on the lac bug. acs.org |
| Biotechnology (Fermentation) | Renewable feedstocks (e.g., sugars) | Utilizes microbial processes, adheres to green chemistry principles, produces a product with high renewable carbon content. youtube.comperfumerflavorist.compellwall.com | Highly sustainable, scalable, and environmentally friendly. acs.orgyoutube.com |
Table 2. List of Compound Names
| Compound Name |
|---|
| (8Z)-Oxacycloheptadec-8-en-2-one |
| Abelmoschus moschatus |
| Aleuritic acid |
| Ambrettolide |
| iso-Ambrettolide |
Emerging Research Directions and Future Outlook
Advanced Analytical Methodologies for Complex Biological Matrices
The detection and quantification of (8Z)-Oxacycloheptadec-8-en-2-one in complex biological matrices such as blood, urine, and tissue are crucial for understanding its bioavailability, metabolism, and potential biological effects. Due to the typically low concentrations of this compound in biological and environmental samples, highly sensitive and specific analytical methods are required.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed for the analysis of synthetic musks, including (8Z)-Oxacycloheptadec-8-en-2-one. konikaaromas.comdeascal.com These methods offer high sensitivity and selectivity, allowing for the identification and quantification of the compound even at trace levels. The NIST Mass Spectrometry Data Center provides reference spectra for (8Z)-Oxacycloheptadec-8-en-2-one, aiding in its identification. deascal.com
A significant challenge in analyzing this lipophilic compound in biological samples is the "matrix effect," where other components in the sample can interfere with the analysis, leading to inaccurate results. medium.com To mitigate this, advanced sample preparation techniques are essential. These include:
Liquid-Liquid Extraction (LLE): This technique separates the compound from the matrix based on its solubility in immiscible liquids. dcmsme.gov.in
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the compound of interest, which is then eluted for analysis. thegoodscentscompany.com
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract the analyte from the sample. nih.gov
Recent advancements in analytical instrumentation, such as high-resolution mass spectrometry (HRMS), further enhance the ability to accurately identify and quantify (8Z)-Oxacycloheptadec-8-en-2-one and its metabolites in complex biological and environmental samples.
Systems Biology Approaches to Understand Comprehensive Biological Interactions
Systems biology offers a holistic approach to understanding the complex interactions of (8Z)-Oxacycloheptadec-8-en-2-one within a biological system. Instead of focusing on a single molecular target, systems biology investigates the effects of the compound on the entire network of genes, proteins, and metabolites. While specific systems biology studies on (8Z)-Oxacycloheptadec-8-en-2-one are still emerging, the application of these approaches holds significant promise.
Transcriptomics , the study of the complete set of RNA transcripts, can reveal how exposure to (8Z)-Oxacycloheptadec-8-en-2-one alters gene expression. For instance, studies on other xenobiotics have used transcriptomic analysis to identify genes and pathways involved in detoxification and cellular response. nih.govnih.govplos.org Such an approach could elucidate the molecular mechanisms underlying the reported antimicrobial properties or any potential endocrine-disrupting effects of Ambrettolide. smolecule.com
Proteomics , the large-scale study of proteins, can provide insights into how the compound affects protein expression and function. This can help to identify protein targets and understand the functional consequences of exposure.
Metabolomics , the study of the complete set of small-molecule metabolites, can reveal changes in metabolic pathways following exposure to the compound. This can provide a snapshot of the physiological state of an organism and identify biomarkers of exposure or effect.
By integrating data from these "omics" technologies, researchers can construct comprehensive models of the biological pathways affected by (8Z)-Oxacycloheptadec-8-en-2-one. This will provide a deeper understanding of its mode of action and potential broader biological implications.
Nanotechnology Applications for Targeted Delivery and Formulation Research
Nano-emulsions are one of the key nanotechnology platforms being explored. These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. tiyati.co.uk For a lipophilic compound like (8Z)-Oxacycloheptadec-8-en-2-one, encapsulation within nano-emulsions can improve its solubility and stability in water-based cosmetic products. semanticscholar.org This also allows for the creation of transparent and non-greasy formulations with a longer shelf life. semanticscholar.org
Nano-encapsulation involves enclosing the fragrance molecule within a nanoscale shell. tiyati.co.uk This technology offers several advantages:
Controlled Release: The release of the fragrance can be triggered by specific stimuli such as friction, moisture, or a change in pH, providing a long-lasting scent experience. tiyati.co.ukcd-bioparticles.net
Protection: The nano-capsule protects the encapsulated fragrance from degradation by light, heat, and oxidation, thereby preserving its olfactory profile. dcmsme.gov.in
Enhanced Delivery: Nanoparticles can potentially improve the penetration of the fragrance into the upper layers of the skin, leading to a more persistent scent. konikaaromas.com
Various types of nanoparticles, including liposomes and solid lipid nanoparticles (SLNs) , are being investigated for fragrance delivery. cd-bioparticles.net These technologies, which are already being applied to other fragrance compounds, hold significant potential for developing innovative formulations of (8Z)-Oxacycloheptadec-8-en-2-one with enhanced performance and consumer appeal.
Exploration of Synergistic Effects with Other Compounds
The interaction of (8Z)-Oxacycloheptadec-8-en-2-one with other compounds can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. This is a promising area of research with potential applications in both perfumery and other fields.
In the context of fragrance formulation, (8Z)-Oxacycloheptadec-8-en-2-one is known to have a synergistic and amplifying effect on other fragrance ingredients. medium.comthegoodscentscompany.comfragranceu.com Perfumers have noted its ability to enhance the diffusiveness and radiance of a perfume, even when used in trace amounts. medium.comscentspiracy.com It is particularly effective in combination with other synthetic musks like Exaltolide and Ethylene brassylate, creating a more complex and rounded musk profile. medium.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
